tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
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Overview
Description
Scientific Research Applications
Crystal Structure and Molecular Interactions
- The structural properties of tert-butyl carbamate derivatives, including tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate, have been extensively studied. For instance, the crystal structures of chlorodiacetylene and iododiacetylene derivatives have been analyzed, revealing simultaneous hydrogen and halogen bonds involving the carbonyl group, which plays a crucial role in the crystal packing and molecular interactions of these compounds (Baillargeon et al., 2017). Another study highlighted the synthesis and structural characterization of tert-butyl carbamate derivatives, where the crystal packing exhibited an interplay of various hydrogen bonds, assembling the molecules into a three-dimensional architecture (Das et al., 2016).
Synthetic Applications
- Tert-butyl carbamate derivatives have been utilized in various synthetic applications. They have been employed as substrates for the preparation of different organic compounds, showcasing their versatility in chemical synthesis. For example, tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates were used in the preparation of thieno[3,2-b]pyrroles and 5,6-dihydrothieno[3,2-b]pyrroles, demonstrating the utility of these compounds in constructing complex organic structures (Brugier et al., 2001).
Catalysis and Chemical Transformations
- The reactivity and catalytic applications of tert-butyl carbamate derivatives are notable in the field of chemistry. These compounds have been used in various chemical transformations, including cycloaddition reactions and catalytic processes. For instance, Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate to azomethine imines have been reported, illustrating the catalytic potential of these compounds in facilitating regio- and stereo-selective cycloaddition reactions (Pušavec et al., 2014).
Pharmaceutical Intermediate Synthesis
- This compound derivatives have been utilized as intermediates in the synthesis of biologically active compounds. For example, the synthesis of Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the production of biologically active molecules such as omisertinib (AZD9291), highlights the significance of these compounds in pharmaceutical synthesis (Zhao et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(2-bromo-5-methyl-1,3-thiazol-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(11-7(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPWJRKUJSYDPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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